molecular formula C25H20N4O3S B6559584 N-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-1-benzofuran-2-carboxamide CAS No. 1021218-09-6

N-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-1-benzofuran-2-carboxamide

Cat. No. B6559584
CAS RN: 1021218-09-6
M. Wt: 456.5 g/mol
InChI Key: RQHNBBGVIJLIEK-UHFFFAOYSA-N
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Description

The compound “N-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-1-benzofuran-2-carboxamide” is a complex organic molecule. It contains several functional groups, including a benzofuran, a thiadiazole, and an amide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds often involves the formation of the thiadiazole ring, which is a common and integral feature of a variety of natural products and medicinal agents . The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories . The synthesis could involve the alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of a catalyst such as LiAlH4 and NaBH4 .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several different functional groups. The thiadiazole ring, for example, is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . The benzofuran is a fused ring system containing a benzene ring attached to a furan ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of its various functional groups. For example, the amide group could participate in condensation reactions, while the thiadiazole ring could undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the amide group could increase its polarity, while the aromatic rings could contribute to its stability .

Mechanism of Action

While the exact mechanism of action of this compound is not known, compounds with similar structures have been found to exhibit a wide variety of biological activities. For example, many drugs containing a 1,3,4-thiadiazole nucleus have antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular activities .

Future Directions

Given the wide range of biological activities exhibited by compounds with similar structures, this compound could be a promising candidate for further study. Future research could focus on exploring its potential biological activities and optimizing its synthesis .

properties

IUPAC Name

N-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S/c1-29(19-11-13-20(31-2)14-12-19)25-28-27-24(33-25)16-7-9-18(10-8-16)26-23(30)22-15-17-5-3-4-6-21(17)32-22/h3-15H,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHNBBGVIJLIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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